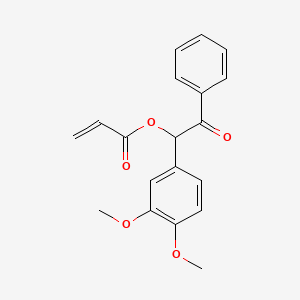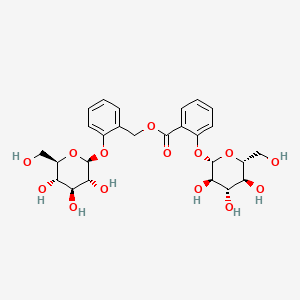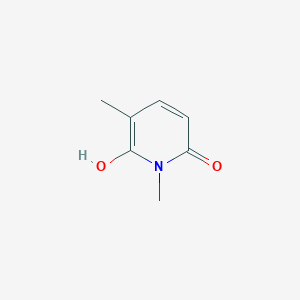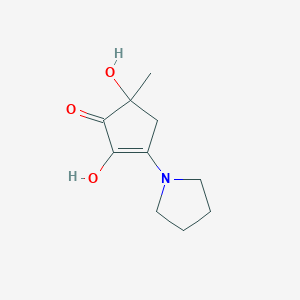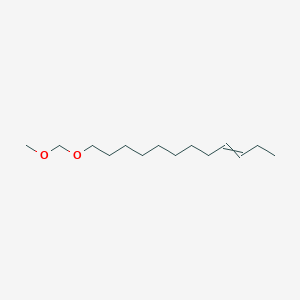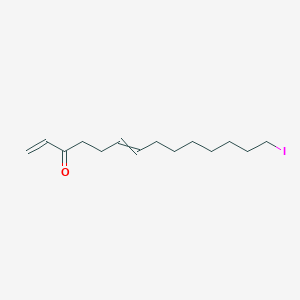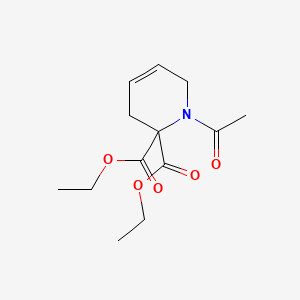
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an acetyl group and two ester groups attached to a dihydropyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives, including diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate, can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Solvent-free methods and the use of heterogeneous catalysts have also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The acetyl and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential calcium channel blocker for treating cardiovascular diseases.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate involves its interaction with calcium channels. By binding to and blocking voltage-gated L-type calcium channels, it reduces the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another dihydropyridine derivative used as a hydrogen source in various reactions.
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Known for their anti-inflammatory and analgesic activities.
Uniqueness
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is unique due to its specific acetyl and ester groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a calcium channel blocker sets it apart from other dihydropyridine derivatives .
Propriétés
Numéro CAS |
98234-57-2 |
|---|---|
Formule moléculaire |
C13H19NO5 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
diethyl 1-acetyl-2,5-dihydropyridine-6,6-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-4-18-11(16)13(12(17)19-5-2)8-6-7-9-14(13)10(3)15/h6-7H,4-5,8-9H2,1-3H3 |
Clé InChI |
VYVQGCPYBQOLOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC=CCN1C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


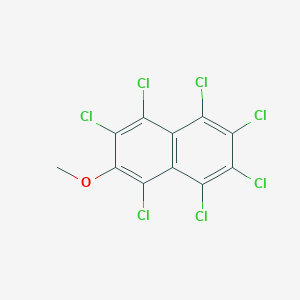
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
